Hexafluoro-2-butyne
Overview
Description
Hexafluoro-2-butyne is a fluorocarbon with the chemical structure CF₃C≡CCF₃. It is a particularly electrophilic acetylene derivative, making it a potent dienophile for Diels–Alder reactions . This compound is known for its high reactivity and unique properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Hexafluoro-2-butyne can be synthesized through several methods:
Sulfur Tetrafluoride Method: This involves the reaction of sulfur tetrafluoride with acetylenedicarboxylic acid.
Potassium Fluoride Method: Another method involves the reaction of potassium fluoride with hexachlorobutadiene.
Industrial Production: Industrially, this compound is produced by reacting hexachloro-2-butyne with hydrogen fluoride under specific conditions.
Chemical Reactions Analysis
Hexafluoro-2-butyne undergoes various types of chemical reactions:
Cycloaddition Reactions: It is a potent dienophile in Diels–Alder reactions, reacting with dienes to form cyclic compounds.
Reaction with Sulfur: It reacts with sulfur to produce 3,4-bis(trifluoromethyl)-1,2-dithiete.
Reaction with Dithionitronium: Cycloaddition with dithionitronium gives the 1,2,5-dithiazolium cation.
Common Reagents and Conditions: These reactions typically involve reagents like sulfur tetrafluoride, potassium fluoride, and dithionitronium under controlled temperature and pressure conditions.
Scientific Research Applications
Hexafluoro-2-butyne has a wide range of applications in scientific research:
Organic Synthesis: It is used in the synthesis of fluorinated phenols and other fluorinated compounds through Diels–Alder reactions.
Material Science: The compound is used in the development of insulating gases, polymerization catalysts, and fluorine-containing fine chemicals.
Medicinal Chemistry:
Theoretical Studies: Computational studies have been conducted to understand its reactivity and the effects of various substituents, solvents, and temperatures on its reactions.
Mechanism of Action
The mechanism of action of hexafluoro-2-butyne primarily involves its role as an electrophilic acetylene derivative:
Electrophilicity: Its high electrophilicity makes it a potent dienophile, facilitating cycloaddition reactions with dienes.
Reaction Pathways: The compound undergoes cycloaddition reactions, forming cyclic adducts that can further react to form various products.
Molecular Targets: The primary molecular targets are the diene compounds that react with this compound in Diels–Alder reactions.
Comparison with Similar Compounds
Hexafluoro-2-butyne can be compared with other similar compounds:
Dimethyl Acetylenedicarboxylate: Both are potent dienophiles, but this compound is more electrophilic due to the presence of fluorine atoms.
Hexachlorobutadiene: This compound is used in the synthesis of this compound and shares some reactivity characteristics.
Properties
IUPAC Name |
1,1,1,4,4,4-hexafluorobut-2-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F6/c5-3(6,7)1-2-4(8,9)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCLXFIDEDJGCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#CC(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26984-91-8 | |
Record name | 2-Butyne, 1,1,1,4,4,4-hexafluoro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26984-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3061003 | |
Record name | 2-Butyne, 1,1,1,4,4,4-hexafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquefied gas; [Alfa Aesar MSDS] | |
Record name | Hexafluoro-2-butyne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21441 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
692-50-2 | |
Record name | Hexafluoro-2-butyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=692-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyne, 1,1,1,4,4,4-hexafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butyne, 1,1,1,4,4,4-hexafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butyne, 1,1,1,4,4,4-hexafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,4,4,4-hexafluorobut-2-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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